molecular formula C22H20O2S B556589 3-(Tritylthio)propanoic acid CAS No. 27144-18-9

3-(Tritylthio)propanoic acid

Cat. No. B556589
CAS RN: 27144-18-9
M. Wt: 348,46 g/mole
InChI Key: AECGEIVNZGQBJT-UHFFFAOYSA-N
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Description

3-(Tritylthio)propanoic acid is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs. It is also used in medicine .


Molecular Structure Analysis

The molecular formula of 3-(Tritylthio)propanoic acid is C22H20O2S. It has an average mass of 348.458 Da and a mono-isotopic mass of 348.118408 Da .


Physical And Chemical Properties Analysis

3-(Tritylthio)propanoic acid has a density of 1.2±0.1 g/cm3, a boiling point of 503.8±38.0 °C at 760 mmHg, and a flash point of 258.5±26.8 °C. It has a molar refractivity of 103.0±0.3 cm3, a polar surface area of 63 Å2, and a molar volume of 290.9±3.0 cm3 .

Scientific Research Applications

Environmental Science

In environmental science, this compound can be used to study the degradation of sulfur-containing organic compounds. Understanding the breakdown mechanisms can help in the development of strategies for environmental remediation.

Each of these applications utilizes the unique chemical structure and reactivity of 3-(Tritylthio)propanoic acid to fulfill specific roles in scientific research and industrial processes . The compound’s versatility highlights its importance across multiple fields of study and application.

Safety and Hazards

3-(Tritylthio)propanoic acid is harmful if swallowed and causes skin irritation, serious eye irritation, and may cause respiratory irritation. It may also cause long-lasting harmful effects to aquatic life .

properties

IUPAC Name

3-tritylsulfanylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20O2S/c23-21(24)16-17-25-22(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-15H,16-17H2,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AECGEIVNZGQBJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50294452
Record name 3-[(Triphenylmethyl)sulfanyl]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50294452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

348.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Tritylthio)propanoic acid

CAS RN

27144-18-9
Record name 27144-18-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96707
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-[(Triphenylmethyl)sulfanyl]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50294452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-[(triphenylmethyl)sulfanyl]propanoic acid
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Synthesis routes and methods

Procedure details

Mercaptopropionic acid 12 (3.14 g) was dissolved in 50 ml of methylene chloride. Triphenylmethylchloride 13 (8.36 g) was added to that, and 19-hour reactions were carried out at room temperature. The precipitate generated through the reactions was gathered by filtration, and the solid components obtained here were dried under reduced pressure, to form 9.86 g of 3-(tritylthio)propionic acid 14, which is a white solid.
Quantity
3.14 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
8.36 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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